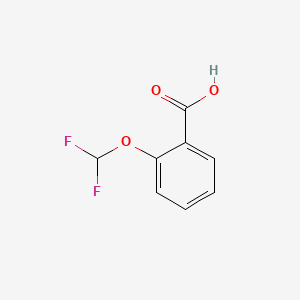

Ácido 2-(difluorometoxi)benzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Difluoromethoxy)benzoic acid involves several chemical reactions. In one method, 2-Difluoromethoxy-benzoic acid methyl ester is dissolved in methanol (MeOH) and a catalytic quantity of sulfuric acid is added. The mixture is heated at reflux overnight. The solvent is then evaporated and the residue is dissolved in dichloromethane (DCM) and washed with saturated sodium bicarbonate (NaHCO3). The organic phase is dried and evaporated to give the product .Molecular Structure Analysis

The InChI code for 2-(Difluoromethoxy)benzoic acid is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) and the InChI key is AGDOJFCUKQMLHD-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Efectos inhibitorios sobre la transformación epitelial-mesenquimal inducida por TGF-β1

Una de las aplicaciones significativas del ácido 2-(difluorometoxi)benzoico son sus efectos inhibitorios sobre la transformación epitelial-mesenquimal (EMT) inducida por TGF-β1 in vitro . La EMT es un proceso en el que las células epiteliales pierden sus características y adquieren propiedades mesenquimales, lo que juega un papel crucial en la fibrosis. El compuesto ha demostrado inhibir la expresión de proteínas como α-SMA, vimentina y colágeno Ⅰ y aumentar la expresión de E-cadherina .

Tratamiento de la fibrosis pulmonar

El compuesto se ha utilizado en el tratamiento de la fibrosis pulmonar, una enfermedad pulmonar progresiva caracterizada por inflamación pulmonar y depósito excesivo de componentes de la matriz extracelular . Ha demostrado atenuar la EMT inducida por TGF-β1 en células A549 y la fibrosis pulmonar inducida por bleomicina en ratas .

Inhibición de la fosforilación de Smad2/3

El compuesto ha demostrado reducir significativamente los niveles de fosforilación de Smad2/3 . Las proteínas Smad2/3 son parte de la vía de señalización del factor de crecimiento transformante beta (TGF-β), que juega un papel crucial en la proliferación, diferenciación y desarrollo celular .

Mejora de la función pulmonar

En modelos animales, el compuesto ha demostrado efectos terapéuticos como la mejora de la función pulmonar, la reducción de la inflamación y la fibrosis pulmonar, la reducción del depósito de colágeno y la reducción de la expresión de E-cadherina .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(Difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the process of epithelial-mesenchymal transformation (EMT), which is a key factor in the pathogenesis of fibrosis .

Mode of Action

2-(Difluoromethoxy)benzoic acid interacts with its target, TGF-β1, by inhibiting the phosphorylation of Smad2/3 proteins . These proteins, when phosphorylated by TGF-β1, form a complex with Smad4 and move to the nucleus to regulate the expression of target genes . This process triggers the EMT in epithelial cells . By inhibiting this process, 2-(Difluoromethoxy)benzoic acid prevents the excessive deposition of extracellular matrix components, which is a characteristic feature of fibrosis .

Biochemical Pathways

The key biochemical pathway affected by 2-(Difluoromethoxy)benzoic acid is the TGF-β1/Smad pathway . This pathway is responsible for the induction of EMT, leading to the excessive deposition of extracellular matrix components and the development of fibrosis . By inhibiting the phosphorylation of Smad2/3 proteins, 2-(Difluoromethoxy)benzoic acid disrupts this pathway, thereby preventing the progression of fibrosis .

Result of Action

The molecular and cellular effects of 2-(Difluoromethoxy)benzoic acid’s action include the inhibition of EMT and the reduction of extracellular matrix deposition . In in vitro studies using A549 cells, treatment with 2-(Difluoromethoxy)benzoic acid resulted in decreased expression of proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin . In in vivo studies using a model of bleomycin-induced pulmonary fibrosis in rats, treatment with 2-(Difluoromethoxy)benzoic acid improved lung function, reduced lung inflammation and fibrosis, and decreased collagen deposition .

Propiedades

IUPAC Name |

2-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDOJFCUKQMLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366240 | |

| Record name | 2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97914-59-5 | |

| Record name | 2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

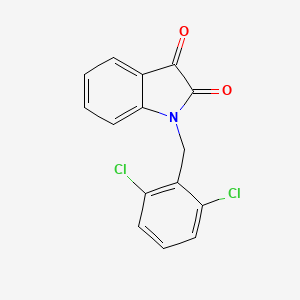

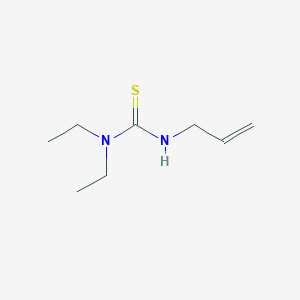

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)